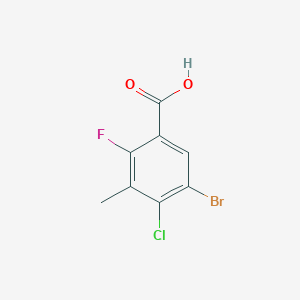

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is an aryl fluorinated building block .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Molecular Structure Analysis

The molecular formula of this compound is C8H5BrClFO2 . The InChI code for the compound is 1S/C8H5BrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The compound can also be easily attached to molecule scaffolds through amination reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 267.48 . The compound is solid at room temperature .Scientific Research Applications

Pharmaceutical Derivative Synthesis : Benzo[b]thiophen derivatives, including halogenated compounds similar to 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid, have been synthesized and studied for pharmacological activities (Chapman, Clarke, & Sawhney, 1968).

Crystallography and Electronic Structure Studies : Research involving crystallographic studies and electronic structure calculations of halogenated benzoic acid derivatives has contributed to a deeper understanding of their molecular properties (Pramanik, Dey, & Mukherjee, 2019).

Enzyme Interaction and Inhibition : Studies have shown that halogenated benzoic acids interact with enzymes like benzoylformate decarboxylase, influencing their reactivity and functioning (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Solid-Phase Synthesis for Heterocycles : Halogenated benzoic acids have been used as building blocks in the solid-phase synthesis of various heterocyclic scaffolds, crucial for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Methanogenic Degradation Pathways : Research on fluorinated compounds has helped in understanding the degradation pathways in methanogenic consortia, an area relevant to environmental biochemistry (Londry & Fedorak, 1993).

Thermochemical Properties : Studies on the thermochemical properties of halogen-substituted benzoic acids contribute to material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOFRCFUWXQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)

![1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471594.png)

![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)